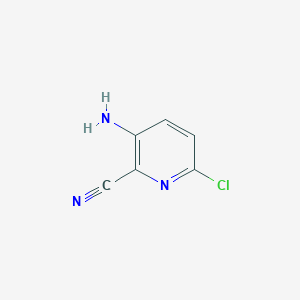

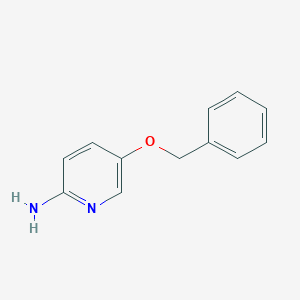

5-(Benzyloxy)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Benzyloxy)pyridin-2-amine is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyridine, where the pyridine ring is substituted with a benzyloxy group at the 5-position and an amino group at the 2-position.

Mechanism of Action

Target of Action

The primary targets of 5-(Benzyloxy)pyridin-2-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 (MAPK14) . These proteins play crucial roles in various cellular processes. Leukotriene A-4 hydrolase is involved in the production of leukotrienes, which are lipid mediators in inflammatory responses. On the other hand, MAPK14 is a part of the MAP kinase signal transduction pathway, playing a significant role in cellular responses to cytokines and stress .

Mode of Action

It is likely that the compound interacts with these proteins, possibly inhibiting their activity or modulating their function .

Biochemical Pathways

Given its targets, it can be inferred that the compound may influence the leukotriene synthesis pathway and the map kinase signal transduction pathway . The downstream effects of these pathways include modulation of inflammatory responses and cellular stress responses .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its influence on its target proteins. By interacting with Leukotriene A-4 hydrolase and MAPK14, the compound could potentially modulate inflammatory responses and cellular stress responses . More research is needed to confirm these effects and understand their implications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and external factors such as light and heat . For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(Benzyloxy)pyridin-2-amine are not fully understood yet. It is known that this compound can participate in various biochemical reactions. For instance, it can be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Cellular Effects

The cellular effects of this compound are currently under investigation. It is known that the compound can interact with various types of cells and cellular processes. For example, it has been used in machine learning based intramolecular potential construction to reproduce the quantum mechanical potential energy surface .

Molecular Mechanism

It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling, a process that involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable and readily prepared .

Dosage Effects in Animal Models

It is known that the compound can interact with various types of cells and cellular processes .

Metabolic Pathways

It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling, a process that involves the oxidative addition of formally electrophilic organic groups .

Transport and Distribution

It is known that the compound can interact with various types of cells and cellular processes .

Subcellular Localization

It is known that the compound can interact with various types of cells and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pyridin-2-amine typically involves the following steps:

Nitration and Reduction: The starting material, 5-hydroxypyridine, undergoes nitration to form 5-nitropyridine. This is followed by reduction to yield 5-aminopyridine.

Benzylation: The 5-aminopyridine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding N-oxides.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted pyridin-2-amines.

Scientific Research Applications

5-(Benzyloxy)pyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Materials Science: The compound is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

- 3-(Benzyloxy)pyridin-2-amine

- 4-(Benzyloxy)pyridin-2-amine

- 2-Amino-5-(benzyloxy)pyridine

Comparison:

- 3-(Benzyloxy)pyridin-2-amine: Similar structure but with the benzyloxy group at the 3-position. It may exhibit different reactivity and biological activity due to the positional isomerism .

- 4-(Benzyloxy)pyridin-2-amine: The benzyloxy group is at the 4-position, which can lead to variations in electronic properties and steric effects.

- 2-Amino-5-(benzyloxy)pyridine: This compound is essentially the same as 5-(Benzyloxy)pyridin-2-amine, highlighting the importance of naming conventions in chemical nomenclature .

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name |

5-phenylmethoxypyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWUTRXLBBOIJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624664 |

Source

|

| Record name | 5-(Benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96166-00-6 |

Source

|

| Record name | 5-(Benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)